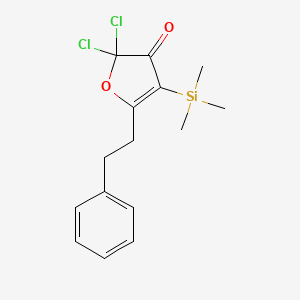
2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of dichloro, phenylethyl, and trimethylsilyl groups attached to the furan ring, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one can be achieved through various organic synthesis techniques. One possible route involves the chlorination of a furan derivative followed by the introduction of the phenylethyl and trimethylsilyl groups. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups within the molecule.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted furans.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to 2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one include other substituted furans, such as:
- 2,2-Dichloro-5-phenylfuran-3(2H)-one
- 2,2-Dichloro-4-(trimethylsilyl)furan-3(2H)-one
- 5-(2-Phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other substituted furans. This makes it a valuable compound for further research and development.
属性
CAS 编号 |
166387-67-3 |
|---|---|
分子式 |
C15H18Cl2O2Si |
分子量 |
329.3 g/mol |
IUPAC 名称 |
2,2-dichloro-5-(2-phenylethyl)-4-trimethylsilylfuran-3-one |
InChI |
InChI=1S/C15H18Cl2O2Si/c1-20(2,3)13-12(19-15(16,17)14(13)18)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI 键 |
FZZACAFXVBODJN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(OC(C1=O)(Cl)Cl)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


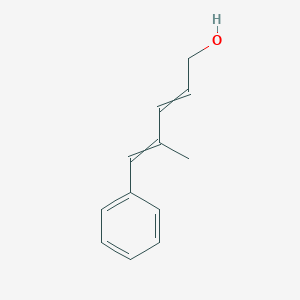
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
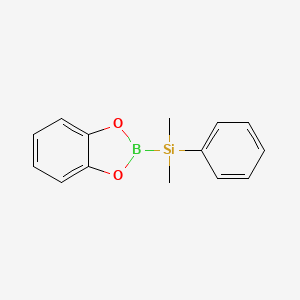
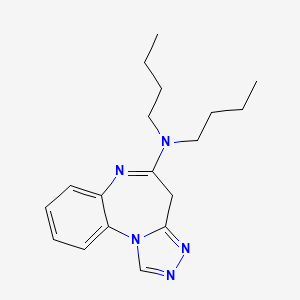
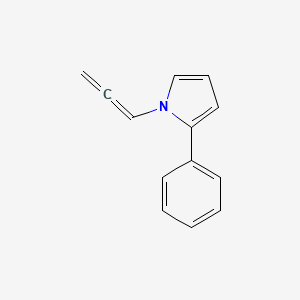
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
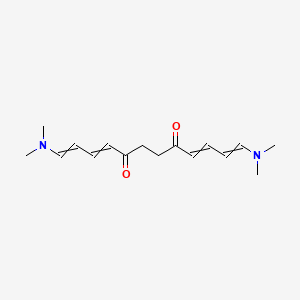
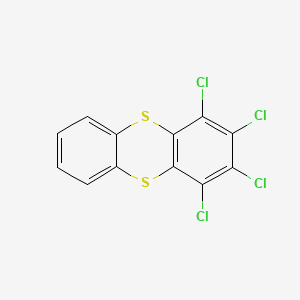
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
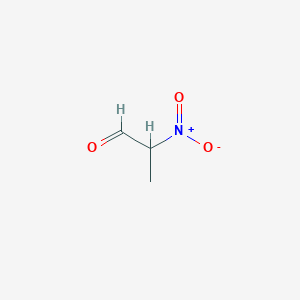
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)

